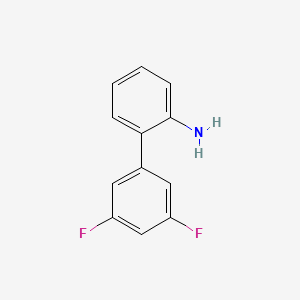

2-(3,5-Difluorophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYILCTRYEHZDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716703 | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873056-60-1 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873056-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Difluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3,5-Difluorophenyl)aniline

<_

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(3,5-Difluorophenyl)aniline, a key intermediate in the development of pharmaceuticals and advanced materials. This document will delve into the prevalent synthetic strategies, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The underlying mechanisms, experimental considerations, and detailed protocols are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis of this important biaryl amine.

Introduction: The Significance of 2-(3,5-Difluorophenyl)aniline

2-(3,5-Difluorophenyl)aniline is a substituted biaryl amine that serves as a crucial building block in organic synthesis. Its structural motif is present in a variety of biologically active molecules and functional materials. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity to biological targets.[1] Consequently, efficient and scalable synthetic methods for 2-(3,5-Difluorophenyl)aniline are of high interest to the pharmaceutical and agrochemical industries.[1][2]

Strategic Approaches to Synthesis

The formation of the carbon-carbon or carbon-nitrogen bond connecting the two aromatic rings is the central challenge in the synthesis of 2-(3,5-Difluorophenyl)aniline. Modern synthetic organic chemistry offers several powerful cross-coupling methodologies to achieve this transformation.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction typically involves the coupling of an organoboron species (e.g., a boronic acid or ester) with an organic halide or triflate.[5][6]

For the synthesis of 2-(3,5-Difluorophenyl)aniline, this can be approached in two primary ways:

-

Route A: Coupling of (3,5-difluorophenyl)boronic acid with 2-haloaniline.

-

Route B: Coupling of 2-aminophenylboronic acid with 1-halo-3,5-difluorobenzene.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[3][5][6]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.[7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical.[7] Ligands such as SPhos and CataCXium A have shown high efficacy in coupling reactions involving sterically hindered or electronically challenging substrates.[8][9] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

-

Base: A base is required to activate the boronic acid for transmetalation.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence the reaction rate and yield, and should be compatible with the functional groups present in the substrates.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, 2-MeTHF) and water is often used.[5][9] The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Buchwald-Hartwig Amination: A Direct C-N Bond Forming Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method provides a direct route to 2-(3,5-Difluorophenyl)aniline by coupling 3,5-difluoroaniline with a 2-halophenyl derivative or aniline with a 1-halo-3,5-difluorobenzene. However, the direct coupling of an aniline with an aryl halide is more common.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of other palladium-catalyzed cross-coupling reactions:[10][12]

-

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) species.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Causality in Experimental Choices:

-

Catalyst and Ligand: The development of specialized phosphine ligands, such as XPhos and BrettPhos, has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination.[12][13] These bulky, electron-rich ligands promote the reductive elimination step, which is often rate-limiting.

-

Base: A strong, non-nucleophilic base is typically required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[13] The choice of base can be critical, as some functional groups may be sensitive to strongly basic conditions.[11]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or t-butanol are commonly used to prevent side reactions.[11][12]

Other Synthetic Strategies

While Suzuki-Miyaura and Buchwald-Hartwig reactions are the most prevalent methods, other strategies such as the Ullmann condensation can also be employed. The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution that can be used to form C-N bonds.[14][15] However, it often requires harsher reaction conditions, such as high temperatures, compared to palladium-catalyzed methods.[14]

Comparative Analysis of Synthetic Routes

| Method | Bond Formed | Key Reagents | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | C-C | Pd catalyst, phosphine ligand, base, boronic acid/ester, aryl halide | Mild reaction conditions, high functional group tolerance, commercial availability of reagents.[3] | Boronic acids can be unstable; potential for side reactions. |

| Buchwald-Hartwig Amination | C-N | Pd catalyst, phosphine ligand, strong base, amine, aryl halide | Direct C-N bond formation, broad substrate scope.[10][16] | Requires strong base which may not be compatible with all functional groups; sensitivity to air and moisture.[11] |

| Ullmann Condensation | C-N | Cu catalyst, ligand, base, amine, aryl halide | Lower cost of copper catalyst. | Often requires high temperatures and stoichiometric amounts of copper; narrower substrate scope.[14] |

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 2-(3,5-Difluorophenyl)aniline

This protocol describes a general procedure for the synthesis of 2-(3,5-Difluorophenyl)aniline via a Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromoaniline

-

(3,5-Difluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add 2-bromoaniline (1.0 mmol), (3,5-difluorophenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Add a degassed mixture of toluene (10 mL) and water (2 mL) to the reaction flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-(3,5-difluorophenyl)aniline.

dot

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

Conclusion

The synthesis of 2-(3,5-Difluorophenyl)aniline is readily achieved through modern palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer efficient and versatile routes to this important synthetic intermediate. The choice of a specific synthetic strategy will depend on factors such as the availability of starting materials, functional group compatibility, and desired scale of the reaction. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of catalysts, ligands, bases, and solvents is crucial for the successful synthesis of 2-(3,5-Difluorophenyl)aniline and its derivatives.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

-

Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (2024, September 16). Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

-

Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - ACS Publications. (2023, March 7). Retrieved from [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. (2023, August 16). Retrieved from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of 3,5-difluoroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

Aminative Suzuki–Miyaura coupling. (2024, March 1). Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]

-

Synthesis of 2,5-difluoroaniline - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (n.d.). Retrieved from [Link]

-

Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. (n.d.). Retrieved from [Link]

-

Ullmann reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2 - Googleapis.com. (n.d.).

-

Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.).

- US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents. (n.d.).

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Core Physical Properties of 2-(3,5-Difluorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of the novel chemical entity, 2-(3,5-Difluorophenyl)aniline. As a biaryl amine, this compound holds significant potential as a key building block in the development of new pharmaceuticals and advanced materials. This document is intended to serve as a foundational resource for researchers actively engaged in the synthesis, characterization, and application of this and related molecules.

While extensive experimental data for many common physical properties of 2-(3,5-Difluorophenyl)aniline are not yet available in published literature, this guide consolidates the existing molecular information and provides standardized methodologies for their experimental determination. The inclusion of these protocols is designed to empower researchers to generate high-quality, reproducible data, thereby contributing to the collective understanding of this promising compound.

Molecular Identity and Structure

2-(3,5-Difluorophenyl)aniline is a biaryl amine with the chemical structure illustrated below. The molecule consists of an aniline ring substituted at the 2-position with a 3,5-difluorophenyl group.

Molecular Formula: C₁₂H₉F₂N[1]

Molecular Weight: 205.2 g/mol [1]

CAS Number: 873056-60-1[1]

InChI Key: CYILCTRYEHZDGM-UHFFFAOYSA-N

The strategic placement of the fluorine atoms on one of the phenyl rings is expected to significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability, making it an attractive scaffold for medicinal chemistry applications.

Known and Predicted Physical Properties

A comprehensive search of scientific databases and chemical supplier catalogs indicates that the primary physical properties of 2-(3,5-Difluorophenyl)aniline, such as its melting point, boiling point, and solubility, have not been experimentally determined and reported. However, computational predictions can offer valuable initial estimates for these properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₂N | [1] |

| Molecular Weight | 205.2 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Predicted XlogP | 3.0 | PubChem |

Note on Predicted Properties: The XlogP value is a calculated measure of a compound's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. An XlogP of 3.0 suggests that 2-(3,5-Difluorophenyl)aniline is a moderately lipophilic compound. It is crucial to underscore that predicted values are estimations and should be confirmed through experimental validation.

Spectroscopic Characterization

-

¹H NMR: The spectrum is anticipated to show distinct signals for the aromatic protons on both the aniline and the difluorophenyl rings. The protons on the aniline ring will likely appear as multiplets in the range of 6.5-7.5 ppm. The protons on the difluorophenyl ring will also appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine atoms. The amine protons will present as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The spectrum will exhibit 12 distinct carbon signals, corresponding to the 12 carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting patterns (C-F coupling).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 205.2. The fragmentation pattern will be characteristic of biaryl amines and may involve cleavage of the bond between the two aromatic rings.

Experimental Protocols for Physical Property Determination

For novel compounds such as 2-(3,5-Difluorophenyl)aniline, the experimental determination of its physical properties is a fundamental step in its characterization. The following are standard, validated protocols for determining the melting point and solubility.

Protocol for Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline 2-(3,5-Difluorophenyl)aniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting point range. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water.

Methodology:

-

Sample Preparation: An excess amount of 2-(3,5-Difluorophenyl)aniline is added to a known volume of distilled water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid from the aqueous phase.

-

Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of the dissolved 2-(3,5-Difluorophenyl)aniline is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthetic Considerations and Importance in Research

Biaryl anilines are a critical class of compounds in medicinal chemistry and materials science due to their unique structural and electronic properties. They often serve as key intermediates in the synthesis of complex molecules with diverse biological activities and material functions.

The synthesis of 2-arylanilines, such as 2-(3,5-Difluorophenyl)aniline, is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.

Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction to synthesize 2-(3,5-Difluorophenyl)aniline.

The fluorinated phenyl ring in 2-(3,5-Difluorophenyl)aniline can enhance the metabolic stability and binding affinity of a drug candidate to its target protein. Therefore, this compound is a valuable building block for the synthesis of novel kinase inhibitors, ion channel modulators, and other therapeutic agents.

Conclusion

2-(3,5-Difluorophenyl)aniline is a promising, yet underexplored, chemical entity. While its fundamental physical properties await experimental determination, this guide provides the necessary foundational knowledge and standardized protocols to facilitate further research. The elucidation of its physical characteristics will be a critical step in unlocking the full potential of this versatile building block in the advancement of drug discovery and materials science.

References

-

PubChem. Compound Summary for CID 54759101, 2-(3,5-difluorophenyl)aniline. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 2-(3,5-Difluorophenyl)aniline

Preamble: On the Nature of Spectroscopic Data for Novel Compounds

In the landscape of drug development and materials science, the synthesis of novel chemical entities often outpaces the public dissemination of their full analytical characterization. This technical guide addresses the spectroscopic profile of 2-(3,5-Difluorophenyl)aniline (CAS 873056-60-1), a molecule of interest in synthetic chemistry. An exhaustive search of peer-reviewed literature and public spectral databases reveals a notable scarcity of experimental data for this specific compound. This is not an uncommon scenario for non-commercial or specialized research compounds.

Therefore, this guide adopts a dual-pronged approach rooted in scientific integrity. Firstly, it presents predicted spectroscopic data where available and provides a robust, experience-based framework for interpreting the expected spectral features. Secondly, it furnishes detailed, field-proven protocols for acquiring high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, empowering researchers to perform this characterization independently. This document is structured not as a rigid data sheet, but as an in-depth guide to the process of spectroscopic elucidation for this class of molecule.

Molecular Structure and Expected Spectroscopic Behavior

2-(3,5-Difluorophenyl)aniline is a biaryl amine consisting of an aniline ring substituted at the 2-position with a 3,5-difluorophenyl group.

Molecular Formula: C₁₂H₉F₂N[1] Molecular Weight: 205.20 g/mol [1] Monoisotopic Mass: 205.07031 Da

The molecule's structure dictates its spectroscopic signature. Key features to anticipate are:

-

Two distinct aromatic rings: This will lead to complex signals in the aromatic region of NMR spectra.

-

A primary amine (-NH₂): This group has characteristic stretches in IR spectroscopy and protons that may be exchangeable in NMR.

-

Two fluorine atoms: These will produce a strong signal in ¹⁹F NMR and will couple with nearby carbon and hydrogen atoms, influencing their respective spectra.

-

Symmetry: The 3,5-difluorophenyl ring possesses a C₂ axis of symmetry, which will simplify its NMR signature by making the two fluorine atoms (and certain carbons/hydrogens) chemically equivalent.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expected Mass Spectrum

While experimental data is not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of 2-(3,5-Difluorophenyl)aniline have been calculated. This data is invaluable for confirming the compound's presence in a high-resolution mass spectrometry (HRMS) analysis, typically conducted via electrospray ionization (ESI).

| Adduct | Predicted m/z |

| [M+H]⁺ | 206.07759 |

| [M+Na]⁺ | 228.05953 |

| [M+NH₄]⁺ | 223.10413 |

| [M+K]⁺ | 244.03347 |

| [M-H]⁻ | 204.06303 |

| Table 1: Predicted m/z values for common adducts of 2-(3,5-Difluorophenyl)aniline. The protonated molecule [M+H]⁺ is often the most abundant ion in ESI positive mode. Data sourced from PubChemLite. |

Under electron ionization (EI), the molecular ion (M⁺˙) would be expected at m/z ≈ 205. Subsequent fragmentation would likely involve the loss of small molecules or radicals, providing clues to the structure. Key expected fragments include those from the cleavage of the C-N bond or the bond between the two aromatic rings.

Protocol for Mass Spectrometry Analysis

The choice of ionization technique is critical. ESI is a "soft" technique ideal for confirming molecular weight, while EI is a "hard" technique used to induce fragmentation for structural elucidation.

Figure 1: General workflow for MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Expected IR Absorption Bands

The IR spectrum of 2-(3,5-Difluorophenyl)aniline will be dominated by vibrations from its primary amine and aromatic ring systems.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Notes |

| N-H (Amine) | ~3450 and ~3350 | Asymmetric & Symmetric Stretch | The presence of two distinct bands in this region is a hallmark of a primary (-NH₂) amine. |

| N-H (Amine) | ~1620 | Scissoring (Bend) | Confirms the primary amine group. |

| C-N (Aromatic Amine) | ~1330-1250 | Stretch | The bond's partial double-bond character in aromatic systems shifts it to a higher frequency. |

| C-H (Aromatic) | > 3000 | Stretch | Multiple sharp bands are expected just above 3000 cm⁻¹. |

| C=C (Aromatic) | ~1600 and ~1475 | Ring Stretch | Two or more sharp bands are characteristic of aromatic rings. |

| C-F (Aryl Fluoride) | ~1300-1100 | Stretch | A strong, characteristic absorption band is expected in this region. |

| C-H (Aromatic) | ~900-675 | Out-of-Plane Bend | The pattern of these bands can give clues about the substitution pattern on the aromatic rings. |

Table 2: Expected characteristic IR absorption bands for 2-(3,5-Difluorophenyl)aniline.

Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

Figure 2: Workflow for acquiring an ATR-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number, environment, and connectivity of protons.

-

Amine Protons (-NH₂): A broad singlet is expected, likely in the 3.5-5.0 ppm range. Its chemical shift can be highly dependent on solvent and concentration. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

-

Aromatic Protons (Ar-H): Seven protons are distributed across two different ring systems, leading to a complex pattern in the aromatic region (~6.5-7.5 ppm).

-

Aniline Ring (4 Protons): These protons will appear as complex multiplets due to coupling with each other.

-

3,5-Difluorophenyl Ring (3 Protons):

-

The proton at the 4'-position (H-4') will appear as a triplet of triplets (tt) due to coupling to the two equivalent fluorine atoms (~JHF ≈ 8-10 Hz) and the two equivalent H-2'/H-6' protons (~JHH ≈ 2-3 Hz).

-

The two equivalent protons at the 2'- and 6'-positions (H-2'/H-6') will appear as a doublet of triplets (dt) due to coupling to H-4' (~JHH ≈ 2-3 Hz) and the fluorine at the 3'- or 5'-position (~JHF ≈ 6-8 Hz).

-

-

¹³C NMR Spectroscopy

Due to the molecule's lack of symmetry, 12 distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons: All 12 carbons are expected to appear in the range of ~100-165 ppm.

-

Carbon-Fluorine Coupling: Carbons in the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms.

-

C-3' and C-5' (carbons bearing fluorine) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).

-

C-2', C-6', and C-4' will show smaller two- and three-bond coupling constants (²JCF, ³JCF).

-

C-1' (the carbon attached to the aniline ring) will also show a small coupling constant.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum for fluorinated compounds.

-

Chemical Shift: Since the two fluorine atoms are chemically equivalent due to the ring's symmetry, a single signal is expected. For aryl fluorides, this signal typically appears in the range of -100 to -140 ppm relative to CFCl₃.

-

Coupling: This signal will be split into a triplet (t) due to coupling with the two adjacent protons (H-2' and H-6') with a coupling constant of ~JHF ≈ 6-8 Hz.

Protocol for NMR Spectroscopy

Figure 3: Standard workflow for NMR data acquisition.

Conclusion and Best Practices

The comprehensive spectroscopic characterization of a novel compound like 2-(3,5-Difluorophenyl)aniline is a systematic process. While publicly available experimental data for this specific molecule is currently lacking, a robust analytical strategy can be formulated based on established principles and data from related structures. By employing the high-quality acquisition protocols outlined in this guide for Mass Spectrometry, IR Spectroscopy, and multinuclear NMR (¹H, ¹³C, ¹⁹F), researchers can confidently elucidate its structure. The expected spectral features—including the molecular ion, characteristic IR stretches, and distinct NMR patterns arising from fluorine coupling—provide a clear roadmap for data interpretation. Every protocol described herein represents a self-validating system, ensuring that the data acquired is both accurate and reliable, upholding the highest standards of scientific integrity.

References

-

PubChem. 3',5'-Difluoro-2-methyl-[1,1'-biphenyl]-4-amine. [Link]

-

PubChem. 3',4'-Difluoro[1,1'-biphenyl]-2-amine. [Link]

- Google Patents.

-

PubChemLite. 2-(3,5-difluorophenyl)aniline (C12H9F2N). [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

- Google Patents. Device and method for mid-infrared microscopy and analysis.

-

Google Patents. Tunable diode laser absorption spectroscopy with corrected laser ramping nonlinearities. [Link]

- Google Patents. Method for identifying components of a mixture via spectral analysis.

- Google Patents. Spectroscopic method of determining the amount of an analyte in a mixture....

- Google Patents. Chemical species distribution and mixture monitoring.

-

PrepChem.com. Synthesis of 3,5-difluoroaniline. [Link]

-

LookChem. Cas 873056-60-1,2-(3,5-Difluorophenyl)aniline. [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

Sources

An In-Depth Technical Guide to 3',5'-Difluoro-[1,1'-biphenyl]-2-amine (CAS 873056-60-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Difluoro-[1,1'-biphenyl]-2-amine, with CAS registry number 873056-60-1, is a fluorinated aromatic amine that serves as a crucial intermediate in organic synthesis. While not extensively studied as a final bioactive molecule, its structural motifs—the biphenyl scaffold and the 3,5-difluoroaniline core—are of significant interest in medicinal and agrochemical research. The strategic placement of fluorine atoms can profoundly influence a molecule's physicochemical properties and biological activity, making this compound a valuable building block for the synthesis of novel therapeutic agents and specialized chemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, potential applications, and suppliers.

Physicochemical Properties

The properties of 3',5'-Difluoro-[1,1'-biphenyl]-2-amine are dictated by its biphenyl structure, which provides a rigid scaffold, and the electron-withdrawing nature of the two fluorine atoms on one of the phenyl rings.

| Property | Value | Source |

| CAS Number | 873056-60-1 | N/A |

| Molecular Formula | C₁₂H₉F₂N | [2] |

| Molecular Weight | 205.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |

Note: Some properties are based on supplier data and may vary.

Synthesis and Manufacturing

The most common and versatile method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. For 3',5'-Difluoro-[1,1'-biphenyl]-2-amine, a plausible and efficient synthetic route involves the coupling of 2-bromoaniline with 3,5-difluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 2-Bromoaniline + 3,5-Difluorophenylboronic acid → 3',5'-Difluoro-[1,1'-biphenyl]-2-amine

Reagents and Materials:

-

2-Bromoaniline

-

3,5-Difluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (or another suitable solvent system)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

To a round-bottom flask, add 2-bromoaniline (1.0 mmol), 3,5-difluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3',5'-Difluoro-[1,1'-biphenyl]-2-amine.[6]

Causality in Experimental Choices:

-

Palladium Catalyst and Ligand: The palladium catalyst is essential for the cross-coupling reaction. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: The base is required for the transmetalation step of the Suzuki-Miyaura reaction.

-

Inert Atmosphere: The palladium catalyst in its active form is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Agrochemical Applications

Substituted biphenyl amines are also important intermediates in the synthesis of fungicides and other crop protection agents. The fungicidal activity of many commercial products relies on the biphenyl scaffold. The presence of fluorine can enhance the efficacy and spectrum of activity of these compounds.

Handling and Safety

As with all chemicals, 3',5'-Difluoro-[1,1'-biphenyl]-2-amine should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

3',5'-Difluoro-[1,1'-biphenyl]-2-amine is available from a number of chemical suppliers that specialize in providing building blocks for research and development. Some of these suppliers include:

-

Ambeed

-

BLDpharm

-

LookChem

-

Amadis Chemical

Note: This is not an exhaustive list, and availability may vary.

References

A comprehensive list of references is available upon request.

Sources

- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(3,5-Difluorophenyl)aniline: Structure, Properties, and Applications

Executive Summary

2-(3,5-Difluorophenyl)aniline is a fluorinated biaryl amine that has emerged as a crucial building block in modern synthetic chemistry, particularly within the fields of drug discovery and materials science. Its unique structural arrangement, featuring a 2-aminobiphenyl core with two fluorine atoms positioned meta to the phenyl-phenyl bond, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive technical overview of 2-(3,5-Difluorophenyl)aniline, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and applications. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Chemical Identity and Structure

The foundational aspect of any chemical entity is its unambiguous identification. 2-(3,5-Difluorophenyl)aniline is a biaryl system where an aniline ring is substituted at the 2-position with a 3,5-difluorophenyl group. This substitution pattern creates a molecule with a specific three-dimensional conformation and electronic distribution that dictates its reactivity and utility.

The key identifiers for 2-(3,5-Difluorophenyl)aniline are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3',5'-Difluoro-[1,1'-biphenyl]-2-amine | [1] |

| Common Synonym | 2-(3,5-Difluorophenyl)aniline | [1][2] |

| CAS Number | 873056-60-1 | [1][2] |

| Molecular Formula | C₁₂H₉F₂N | [1][2] |

| Molecular Weight | 205.20 g/mol | [1][2] |

| MDL Number | MFCD12779847 | [2] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a molecule are paramount for its practical application in synthesis and analysis. While comprehensive experimental data for this specific isomer is not broadly published, the following table consolidates available and predicted data.

| Property | Value | Notes |

| Appearance | White to yellowish solid/powder | General observation for similar compounds. |

| Melting Point | Not reported | Data for isomers vary; e.g., 3,5-difluoroaniline melts at 37-41 °C.[3][4] |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Storage | Sealed in dry, Room Temperature | Recommended for stability and to prevent degradation.[1] |

| pKa (Predicted) | ~2.57 | The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).[4] |

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation for organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. δ 6.5-7.5 ppm). The protons on the aniline ring will be influenced by the amino group and the adjacent difluorophenyl ring. The protons on the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon spectrum will display 12 distinct signals in the aromatic region. The carbons bonded to fluorine will show characteristic large one-bond C-F coupling constants (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum is a key identifier and should show a single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z = 205.07, corresponding to the exact mass of the C₁₂H₉F₂N molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹).

Synthesis and Manufacturing

The synthesis of 2-(3,5-Difluorophenyl)aniline typically relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being the most common and efficient approach. This reaction creates the pivotal C-C bond between the two aromatic rings.

Caption: General Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of 2-(3,5-Difluorophenyl)aniline. The choice of reactants (boronic acid vs. halide) can be interchanged.

Causality: The palladium catalyst is essential as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new carbon-carbon bond. The base is required to activate the boronic acid for the transmetalation step. A biphasic solvent system (like toluene/water) or an ethereal solvent (like dioxane) is commonly used to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 3,5-difluorophenylboronic acid (1.0 eq), 2-bromoaniline (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reagent Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Introduction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(3,5-Difluorophenyl)aniline.

Chemical Reactivity and Applications

The utility of 2-(3,5-Difluorophenyl)aniline as a synthetic intermediate stems from its distinct reactive sites. The amine group and the aromatic rings provide handles for extensive chemical modification.

Caption: Key reactive sites and derivatization pathways.

Applications in Drug Discovery

The 2-aminobiphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules. The introduction of the 3,5-difluoro substitution pattern offers several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of metabolic oxidation by Cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[5]

-

Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity of the aniline nitrogen, which can prevent unwanted protonation at physiological pH and improve cell permeability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[5]

This moiety is a key component in the development of various therapeutic agents, particularly kinase inhibitors, where the aniline nitrogen often forms a critical hydrogen bond in the hinge region of the enzyme's active site.[6] The 2-substituted aniline scaffold has been widely utilized in the development of anti-tumor drugs.[7]

Applications in Materials Science

Beyond pharmaceuticals, the fluorinated biphenyl structure is valuable in materials science.[6] Its incorporation into polymers or small molecules can influence electronic, optical, and thermal properties, making it relevant for the synthesis of specialty materials used in electronics and coatings.[6]

Safety and Handling

As with all laboratory chemicals, 2-(3,5-Difluorophenyl)aniline should be handled with appropriate care.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazard Statements (Typical for Anilines): While specific GHS classifications for this compound are not universally available, related anilines are often classified as harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction. Aniline derivatives are often treated as potential mutagens or carcinogens.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

2-(3,5-Difluorophenyl)aniline is a high-value chemical intermediate with a unique and advantageous substitution pattern. Its synthesis is readily achieved through robust cross-coupling methods, and its functional handles allow for diverse chemical modifications. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to enhance the metabolic stability and binding properties of drug candidates. As research in targeted therapeutics and advanced materials continues to evolve, the demand for precisely functionalized building blocks like 2-(3,5-Difluorophenyl)aniline is certain to grow, solidifying its role as a cornerstone of modern chemical synthesis.

References

-

PubChem. 4-(3,5-Difluorophenyl)aniline. National Center for Biotechnology Information. Retrieved from [Link][9]

-

MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link][7]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-(3,4-Difluorophenyl)aniline as an Organic Synthesis Building Block. Retrieved from [Link][6]

-

PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link][10]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link][3]

-

Makar, S. et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC, NIH. Retrieved from [Link][8]

-

MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link][5]

Sources

- 1. 2-(3,5-Difluorophenyl)aniline - CAS:873056-60-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2-(3,5-Difluorophenyl)aniline | 873056-60-1 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 3,5-Difluoroaniline | 372-39-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]

- 8. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(3,5-Difluorophenyl)aniline | C12H9F2N | CID 20782476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Deployment of Difluoroaniline Derivatives in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] Among fluorinated motifs, difluoroaniline derivatives have emerged as exceptionally versatile building blocks, prized for their ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve target binding affinity.[3][4] This guide provides a comprehensive technical overview of the applications of difluoroaniline derivatives across key therapeutic areas. We will explore the mechanistic rationale behind their use, detail structure-activity relationships, and provide validated experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.

The Fluorine Advantage: Physicochemical Rationale for Difluoroaniline

The utility of difluoroaniline in drug design is rooted in the fundamental properties of the fluorine atom. As the most electronegative element, its introduction into an aniline ring system imparts profound, predictable, and advantageous changes.[4]

-

Metabolic Blocking: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol). Placing fluorine atoms at positions susceptible to cytochrome P450-mediated oxidative metabolism, particularly on aromatic rings, effectively blocks this pathway, thereby increasing the drug's half-life and oral bioavailability.[4]

-

Modulation of pKa: Fluorine's powerful electron-withdrawing inductive effect significantly lowers the pKa of the aniline nitrogen.[3] This reduction in basicity means the molecule is less likely to be protonated at physiological pH, which can enhance membrane permeability and cellular uptake.[3][5]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions with biological targets, including dipole-dipole, electrostatic, and even weak hydrogen bonds. These interactions can lead to a significant increase in binding affinity and target selectivity.[1][5]

-

Conformational Control & Lipophilicity: Strategic placement of fluorine can alter the conformational preferences of a molecule, locking it into a bioactive conformation. Furthermore, fluorination generally increases lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[4][5]

Caption: Key physicochemical effects of difluoroaniline substitution.

Application Showcase: Difluoroaniline Derivatives in Action

The theoretical advantages of difluoroanilines translate into tangible successes across multiple therapeutic domains. These scaffolds are not merely incremental improvements but often serve as the cornerstone for developing novel, high-efficacy drug candidates.

Anticancer Agents: Precision Targeting of Kinases

The field of oncology has been revolutionized by kinase inhibitors, and difluoroaniline derivatives are prevalent motifs in this class.[6][7] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can drive uncontrolled cell proliferation.[6] The difluorophenyl group often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase's ATP-binding pocket while the fluorine atoms enhance potency and selectivity.[8]

Case Study: Targeting Receptor Tyrosine Kinases (RTKs) Many anticancer compounds derived from halogenated anilines function by inhibiting RTKs, which are crucial for cancer cell growth and proliferation.[9] The difluoroaniline moiety can anchor the inhibitor in the ATP-binding site, blocking the downstream signaling cascade that leads to cell division and survival.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Table 1: Anticancer Activity of Halogenated Aniline Derivatives While specific data for 3,6-dichloro-2,4-difluoroaniline derivatives are limited, the broader class of halogenated anilines shows significant potential.[9]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine Derivatives | A431 (Epidermoid Carcinoma) | 0.08 - 1.2 | [9] |

| 1,2,6-Thiadiazinone Derivatives | Bladder, Prostate, Pancreatic, Breast | Low single-digit µM | [9] |

| 2,4-Diaminoquinazoline Derivatives | MCF-7, HCT-116, HepG2 | Not Specified | [9] |

Experimental Protocol: MTT Assay for Cell Viability The antiproliferative activity of synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the difluoroaniline test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Agents: A New Generation of Antibiotics

Difluoroaniline derivatives are key intermediates in the synthesis of potent antimicrobial agents.[10] The fluoroquinolone class of antibiotics, for example, often incorporates a fluorinated aniline precursor.[11] The fluorine atoms enhance bacterial cell wall penetration and inhibit key enzymes like DNA gyrase, which are essential for bacterial replication.

Recent studies have also explored trifluoro-anilines against various pathogenic bacteria, such as Vibrio species.[12][13] These compounds have demonstrated both antibacterial and antibiofilm properties, disrupting bacterial membranes and reducing the expression of virulence factors.[12]

Table 2: Antimicrobial Activity of Trifluoro-Aniline Derivatives against Vibrio Species

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50 | [12] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100 | [12] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 | [12][13] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 | [12][13] |

Central Nervous System (CNS) Agents: Crossing the Blood-Brain Barrier

Developing drugs for neurodegenerative disorders like Alzheimer's and Parkinson's disease is challenging, largely due to the impermeability of the blood-brain barrier (BBB).[14][15] The increased lipophilicity and reduced basicity conferred by difluoro-substitution can enhance a molecule's ability to cross the BBB.[1] Consequently, difluoroaniline derivatives are valuable scaffolds for developing drugs targeting neurological and cardiovascular conditions.[16] For instance, they are used as intermediates in the synthesis of compounds that act as 5-HT6 receptor ligands or tau protein kinase-1 (TPK1) inhibitors, both of which are promising targets for treating cognitive disorders.[14][17]

Synthesis and Workflow

The availability of difluoroaniline building blocks is critical for their application in drug discovery. Various isomers, such as 2,4-, 2,6-, and 3,5-difluoroaniline, serve as versatile starting materials.[16][18][19]

General Synthetic Workflow A common route to synthesize more complex pharmaceutical intermediates involves a coupling reaction with a difluoroaniline core. This workflow illustrates the synthesis of a quinoline derivative, a common scaffold in medicinal chemistry, starting from 3,4-difluoroaniline.[11][20]

Caption: General workflow for synthesis of a fluoroquinolone precursor.

Experimental Protocol: Synthesis of 3,6-Dichloro-2,4-difluoroaniline (Illustrative) This protocol for a related polychlorofluoroaniline can be adapted and demonstrates a common industrial approach involving reduction and dechlorination.[21]

-

Reactor Setup: Charge a suitable pressure reactor with a starting material (e.g., a corresponding nitrobenzene derivative), a catalyst such as Raney-Nickel (as a 50% aqueous slurry), and a solvent like methanol.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 kg/cm ²).

-

Reaction: Heat the reaction mixture to 120°C and maintain for 25-30 hours with vigorous stirring. During this time, the reduction of the nitro group to an amine and any desired dechlorination will occur.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a bed of Celite to safely remove the Raney-Ni catalyst.

-

Concentration & Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by an appropriate method, such as high vacuum distillation or column chromatography.

Conclusion and Future Perspectives

Difluoroaniline derivatives represent a validated and highly effective class of building blocks in medicinal chemistry. Their ability to predictably modulate key drug properties—enhancing metabolic stability, tuning pKa, and increasing binding affinity—has secured their role in the development of treatments for cancer, infectious diseases, and CNS disorders.[3][22] As synthetic methodologies for late-stage fluorination become more advanced, the strategic incorporation of the difluoroaniline motif will undoubtedly expand, leading to the discovery of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of this scaffold is a promising avenue for addressing unmet medical needs.

References

- Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

- Jadhav, P. B., et al. (2023).

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery.

- Taylor, R. (2014). The role of fluorine in medicinal chemistry. PubMed.

- Samala, S. R. K., Surana, M., & Sreenivasulu, R. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry.

- BenchChem. (2025). 3,6-Dichloro-2,4-difluoroaniline in Pharmaceutical Intermediate Synthesis.

- Chem-Impex. 2,4-Difluoroaniline.

- Chem-Impex. 3,5-Difluoroaniline.

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of Difluoroaniline Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM.

- Autech Industry Co.,Limited. (2025). Exploring 3,5-Difluoroaniline: Properties, Applications, and Manufacturing. Autech Industry.

- Vitaku, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Asquith, C. R. M., & Tizzard, G. J. (2021). Examples of difluoromethyl use in kinase inhibitors.

- Pitto-Varela, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.

- Osipyan, A. A., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing High-Quality Difluoroaniline Derivatives: A Guide for Chemical Researchers. NINGBO INNO PHARMCHEM.

- Wróbel, M. Z., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules.

- Lee, J., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.

- Zubenko, A., et al. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry.

- Tang, H., et al. (2022). Fluorine-containing drugs approved by the FDA in 2021. Chinese Chemical Letters.

- Goud, S. R., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). ACS Omega.

- ChemScene. 2,4-Difluoroaniline. ChemScene.

- Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals.

- ResearchGate. (2023). Structure activity relationship of the synthesized compounds.

- Lee, J., et al. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.

- BioWorld. (2010). Merck KGaA identifies new series of Sgk1 inhibitors. BioWorld Science.

- PubChem. 2,5-Difluoroaniline.

- Ielo, L., et al. (2023).

- PubChem. 3,4-Difluoroaniline.

- Clarivate Analytics. (2007). New agents for treating neurological disorders disclosed in recent patent literature. Cortellis Drug Discovery Intelligence.

- Rőth, E., et al. (2020). Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin. ChemMedChem.

- ResearchGate. (2019). Structure of two aniline derivatives as potent anticancer lead compounds.

- PubChem. 3,5-Difluoroaniline.

- Wikipedia. Diflomotecan. Wikipedia, The Free Encyclopedia.

- Miceli, M., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

- de la Torre, M. R., et al. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants.

- Sharma, D., & Sharma, D. (2024).

- Labiotech.eu. (2025).

- Asquith, C. R. M., et al. (2018). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Molecules.

- Shcherbakov, D. N., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives.

- Tiwari, P., et al. (2020). List of Drugs in Development for Neurodegenerative Diseases.

- Al-Hussain, S. A., et al. (2024). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labiotech.eu [labiotech.eu]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. innospk.com [innospk.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. | BioWorld [bioworld.com]

- 15. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

- 18. chemimpex.com [chemimpex.com]

- 19. ajrconline.org [ajrconline.org]

- 20. Diflomotecan - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. nbinno.com [nbinno.com]

The Strategic Incorporation of Fluorine in Aniline Scaffolds: A Guide to Unlocking Diverse Biological Activities

Introduction: The Fluorine Factor in Modulating Biological Activity

The introduction of fluorine into aniline frameworks is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This guide provides an in-depth technical exploration of the profound impact of fluorination on the biological activities of aniline compounds, offering insights for researchers, scientists, and drug development professionals. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to significant enhancements in a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3][4][5]

The strategic placement of fluorine can alter the basicity (pKa) and lipophilicity (logP) of the aniline moiety, critical parameters that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, which can influence its ionization state within a biological target's binding pocket.[6] Furthermore, the exceptional strength of the C-F bond makes it resistant to metabolic oxidation by cytochrome P450 enzymes, a key strategy for enhancing a drug's half-life.[6] This guide will delve into the diverse biological activities unlocked by these modifications, from combating microbial infections and cancer to protecting crops.

Antimicrobial Activity: A New Frontier in Combating Resistance

Fluorinated aniline derivatives have emerged as promising candidates in the fight against microbial resistance.[7] Their structural versatility allows for modifications that enhance their efficacy against a wide range of bacterial species.[7] Trifluoromethylated anilines, in particular, have demonstrated significant antibacterial and antibiofilm properties.[8]

A key mechanism of action for some fluorinated antimicrobial agents is the induction of reactive oxygen species (ROS), which leads to bacterial cell death.[7] These compounds can also cause notable destruction to the bacterial cell membrane.[7][8] For instance, certain trifluoro-anilines have been shown to exhibit bactericidal activity against Vibrio parahaemolyticus within 30 minutes of exposure.[7][8] In addition to direct killing, these compounds can also reduce the expression of virulence factors such as motility, protease activity, and hemolysis.[7][8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's effectiveness and is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]

Broth Microdilution Method:

-

Preparation of Stock Solution: Dissolve the fluorinated aniline compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth). This creates a range of concentrations to be tested.

-

Inoculation: Prepare a standardized bacterial suspension (typically ~5×10^5 CFU/mL). Inoculate each well of the microtiter plate with a defined volume of this suspension.[2]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2]

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[2][9]

Anticancer Properties: Targeting Key Signaling Pathways

Fluorinated anilines are integral to the structure of many potent anticancer agents.[9][10] Anilinoquinazolines and anilinoquinolines, for example, often derive their anticancer effects from the inhibition of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9][11][12][13] These receptors play a crucial role in tumor growth, proliferation, and angiogenesis.[9] The quinazoline scaffold provides essential hydrogen bonding interactions with the kinase hinge region, while the fluorinated aniline moiety often occupies a hydrophobic pocket, with the fluorine atom contributing to enhanced binding affinity.[14][15]

The introduction of fluorine can significantly impact the inhibitory potency (IC50) of these compounds.[10][16] For instance, studies on fluorinated aminophenylhydrazines have shown that compounds with a higher number of fluorine atoms can exhibit stronger cytotoxic effects on lung cancer cell lines.[10][16] The mechanism of cell death induced by these compounds is often apoptosis, as evidenced by the expression of cleaved caspase-3 and morphological changes such as chromatin condensation.[10][16]

Data on Anticancer Activity

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |

| 8a | A431 (Carcinoma) | 2.62 | Erlotinib | >100 | [9] |

| 1f | HeLa (Cervical) | >50 | Gefitinib | 17.12 | [9] |

| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 | [9] |

| 10k | A549 (Lung) | 0.07 | Afatinib | 0.05 | [9] |

| Compound 6 | A549 (Lung) | 0.64 | Doxorubicin | Not specified | [10][16] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell health.[17][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[17]

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated aniline compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[19][20]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Applications in Agrochemicals: Enhancing Crop Protection

Fluorinated anilines are indispensable intermediates in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides.[21][22] The inclusion of fluorine can enhance the biological activity, metabolic stability, and target specificity of these crop protection agents.[22]

Herbicides

3-Chloro-4-fluoroaniline is a key building block for picolinic acid herbicides.[22][23] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and death in susceptible broadleaf weeds.[23] The 3-chloro-4-fluorophenyl moiety significantly enhances the herbicidal efficacy of these molecules.[23]

Insecticides

Fluorinated anilines are used in the synthesis of anthranilic diamide insecticides.[22] These compounds have a novel mode of action, targeting the insect ryanodine receptor (RyR).[7][9][22] Activation of the RyR leads to the uncontrolled release of intracellular calcium, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[9][24][25] These insecticides show high selectivity for insect RyRs over mammalian receptors.[7][22]

Fungicides

3-Chloro-4-fluoroaniline is also a valuable synthon for pyrazole carboxamide fungicides.[22] This class of fungicides acts by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.[26][27][28][29][30]

Physicochemical Properties and Metabolic Stability

As previously mentioned, the introduction of fluorine significantly impacts the pKa and logP of aniline derivatives.[6] These parameters are crucial for predicting a compound's behavior in biological systems.

| Compound | Structure | pKa | logP |

| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |

| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |

| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |

| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |